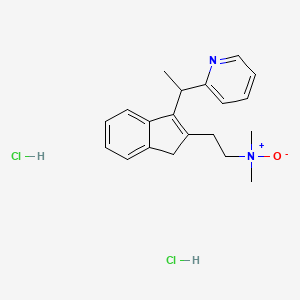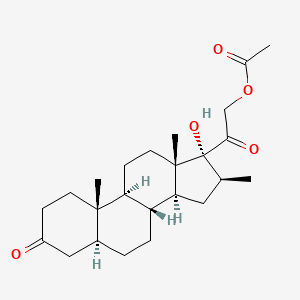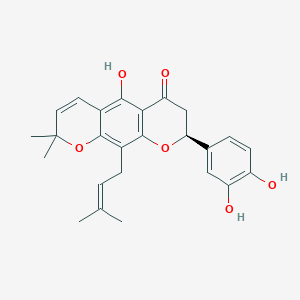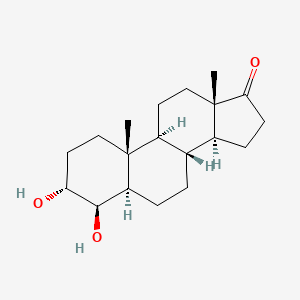
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is a steroidal compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is a derivative of androstan, characterized by the presence of hydroxyl groups at the 3alpha and 4beta positions and a ketone group at the 17 position. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one can be achieved through the oxidation of 5alpha-3-androsten-17-one using hydrogen peroxide (H2O2) in formic acid. This reaction yields an epoxide intermediate, which, without isolation, is converted to this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 17 position can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-4beta-hydroxy-5alpha-androstan-17-one.
Reduction: Formation of 3alpha,4beta-dihydroxy-5alpha-androstan-17-ol.
Substitution: Formation of 3alpha,4beta-dialkoxy-5alpha-androstan-17-one.
Scientific Research Applications
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its potential role in metabolic pathways and as a metabolite of testosterone.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABAA receptor, exhibiting neurosteroid activity. This interaction enhances the inhibitory effects of GABA, leading to potential anticonvulsant and anxiolytic effects . Additionally, it may influence androgenic pathways by acting as a weak androgen or as a metabolite in the biosynthesis of other androgens.
Comparison with Similar Compounds
Similar Compounds
Androsterone: 3alpha-hydroxy-5alpha-androstan-17-one, a weak androgen and neurosteroid.
Etiocholanolone: 3alpha-hydroxy-5beta-androstan-17-one, a metabolite of testosterone with immunostimulatory properties
Uniqueness
3alpha,4beta-Dihydroxy-5alpha-androstan-17-one is unique due to the presence of hydroxyl groups at both the 3alpha and 4beta positions, which may confer distinct biological activities compared to other similar compounds. Its specific configuration and functional groups make it a valuable compound for studying steroidal metabolism and potential therapeutic applications.
Properties
Molecular Formula |
C19H30O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3R,4R,5R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17+,18+,19-/m0/s1 |
InChI Key |
RFMKWBMPDNCUNR-OIXWSJKVSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]([C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O |
Canonical SMILES |
CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)

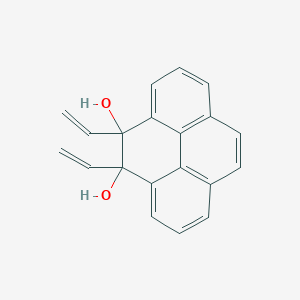

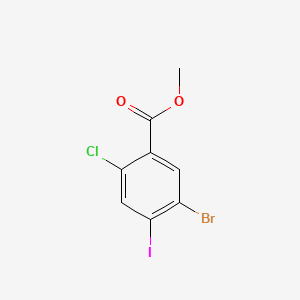

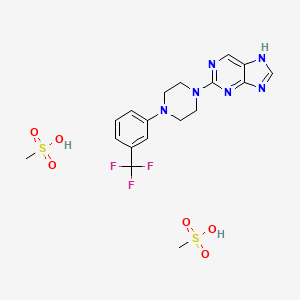

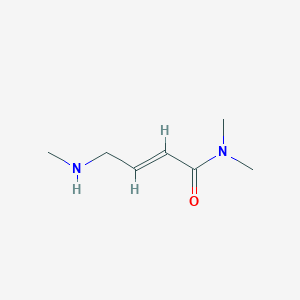
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)

